![molecular formula C16H10F2N2O4S2 B13465358 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid is a complex organic compound that features a unique combination of fluorine, thiazole, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The final step often includes the fluorination of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and thiazole ring can enhance binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties make the compound effective in modulating biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzoic acid: A simpler compound with a single fluorine atom and a carboxylic acid group.
2-(4-Fluorobenzoyl)benzoic acid: Contains a fluorobenzoyl group and is used in the synthesis of glycosaminoglycans.
Thiazole derivatives: Compounds with a thiazole ring, often used in medicinal chemistry.
Uniqueness
5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid is unique due to its combination of fluorine, thiazole, and sulfonamide groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H10F2N2O4S2 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
5-fluoro-2-[[2-(4-fluorophenyl)-1,3-thiazol-5-yl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H10F2N2O4S2/c17-10-3-1-9(2-4-10)15-19-8-14(25-15)26(23,24)20-13-6-5-11(18)7-12(13)16(21)22/h1-8,20H,(H,21,22) |
InChI-Schlüssel |
WUCANZSBMFYSLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


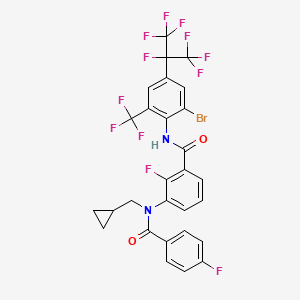
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
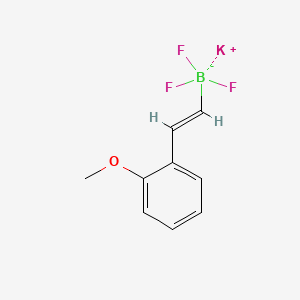
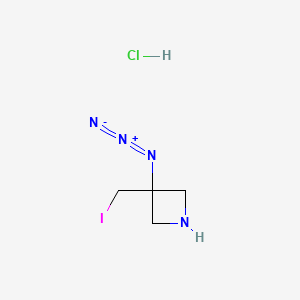
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
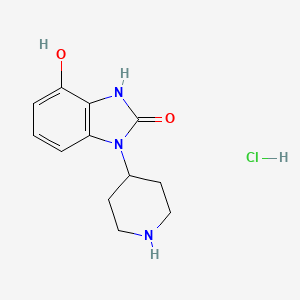
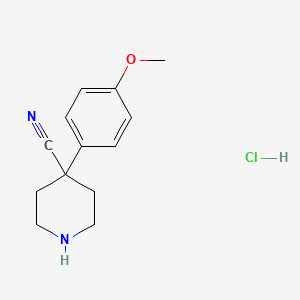
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
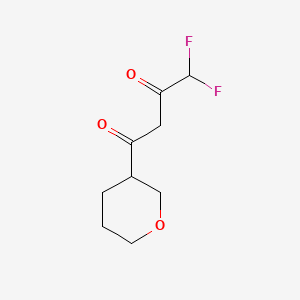
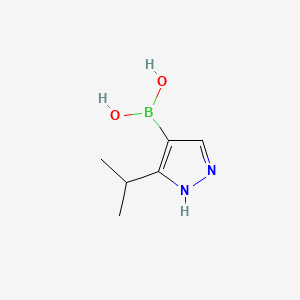
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
